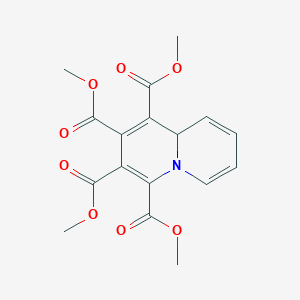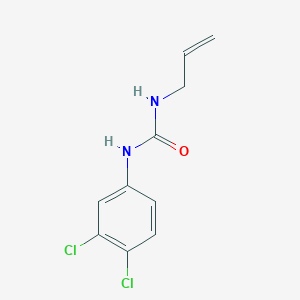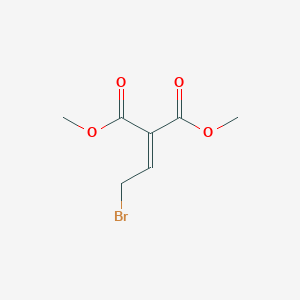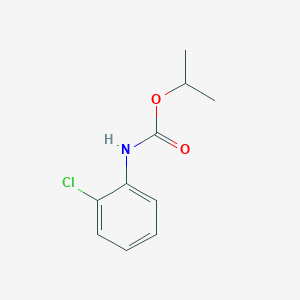
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes dichloro, dimethoxybenzyl, and dimethylpyridinamine groups.
Preparation Methods
The synthesis of 3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride involves multiple steps, typically starting with the preparation of the core pyridine structure. The synthetic route may include:
Formation of the Pyridine Core: The pyridine core can be synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce chlorine atoms at the 3 and 5 positions of the pyridine ring.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group is introduced through nucleophilic substitution reactions.
Final Steps:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of specific bonds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride can be compared with other similar compounds, such as:
3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide: This compound has a similar dichloro and benzyl structure but differs in the functional groups attached to the core structure.
3,5-dichloro-N-(2-{(3,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-N-isopropylbenzamide: This compound has a more complex structure with additional functional groups and a different core structure.
Properties
CAS No. |
86200-62-6 |
|---|---|
Molecular Formula |
C16H19Cl3N2O2 |
Molecular Weight |
377.7 g/mol |
IUPAC Name |
3,5-dichloro-N-[(3,4-dimethoxyphenyl)methyl]-2,6-dimethylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H18Cl2N2O2.ClH/c1-9-14(17)16(15(18)10(2)20-9)19-8-11-5-6-12(21-3)13(7-11)22-4;/h5-7H,8H2,1-4H3,(H,19,20);1H |
InChI Key |
BWNVZHGADNBYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Cl)NCC2=CC(=C(C=C2)OC)OC)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)






